Heparin, sodium salt

説明

Heparin sodium salt is a Grade I-A product derived from porcine intestinal mucosa . It is a glycosaminoglycan (GAG) known for its potent anticoagulant properties . This extensively sulfated polysaccharide consists of D-glucosamine and hexuronic acid linked via glycosidic linkages . It finds wide application in biochemical research and cell culture studies .

Synthesis Analysis

Heparin’s complex formation with various elements has been studied extensively . For instance, the complex formation of neodymium with heparin anions was studied by pH-metric titration . The mode and order of conjugating heparin to the alginate backbone greatly affect the modified alginate hydrogels’ structure–properties–function relations .

Chemical Reactions Analysis

Heparin sodium salt is a heterogeneous group of straight-chain anionic mucopolysaccharides, called glycosaminoglycans, having anticoagulant properties . It has been shown that the introduction of complexes of manganese with tetraphenylporphyrin into the composition of composite materials imparts antibacterial properties to the latter .

Physical And Chemical Properties Analysis

Heparin sodium salt is a beige powder with a useful pH range of 5.0 - 7.5 . It is soluble in water to the extent of 50 mg/mL, yielding a clear, colorless to faintly yellow solution . It is stored at room temperature .

科学的研究の応用

Anticoagulation Therapy

Heparin is primarily known for its role as an anticoagulant . It is used to prevent and treat thrombosis and embolic disorders by enhancing the activity of antithrombin, which in turn inhibits proteases in the coagulation pathway . Its unique pentasaccharide sequence allows it to bind with antithrombin, inhibiting the activation of factors Xa and IIa, which are crucial in the coagulation cascade .

Cardiovascular Disease Management

In the management of cardiovascular diseases, heparin’s anticoagulant properties are critical. It is used during surgeries such as cardiovascular surgery , cardiac catheterization , cardiopulmonary bypass , and hemodialysis to prevent clot formation .

Anti-inflammatory Applications

Beyond its anticoagulant effects, heparin has been shown to possess anti-inflammatory properties. It is being explored for its potential in the protection against and repair of inflammatory diseases .

Antitumor and Antimetastatic Effects

Heparin and its derivatives have been tested for their antitumor and antimetastatic effects. Research suggests that heparin may interfere with cancer cell adhesion, migration, and angiogenesis, which are key processes in tumor metastasis .

Antiangiogenic Agent

As an antiangiogenic agent, heparin has been studied for its ability to inhibit the formation of new blood vessels. This property is particularly useful in preventing diseases like atherosclerosis and in treating various types of cancer .

Antiviral Research

Heparin has shown promise as an antiviral agent. Its strong negative charge and molecular structure allow it to interfere with viral attachment and entry into host cells, making it a potential candidate for antiviral therapies .

Cell Culture and Drug Discovery

In cell culture and drug discovery research, heparin sodium is used to prevent cell aggregation. It acts as a cofactor for basic fibroblast growth factor (FGF-2), which is essential for the growth of human embryonic stem cells in defined serum-free media .

Heparin Neutralization in Medical Devices

New research has focused on the development of HEMA-Lysine-Based Cryogels for highly selective heparin neutralization. These cryogels are designed to rapidly reverse the anticoagulant effects of heparin, protecting patients from potential bleeding risks associated with surgical procedures and extracorporeal blood purification therapies .

作用機序

Target of Action

Heparin sodium salt primarily targets Antithrombin III (ATIII) . ATIII is a naturally occurring plasma protease inhibitor . It plays a crucial role in the coagulation pathway by inactivating coagulation enzymes thrombin (factor IIa) and factor Xa .

Mode of Action

Heparin sodium salt interacts with its primary target, ATIII, by binding to it . This binding greatly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . The interaction between heparin and ATIII results in a conformational change in ATIII , which significantly enhances its ability to inactivate the coagulation enzymes .

Biochemical Pathways

The primary biochemical pathway affected by heparin sodium salt is the coagulation pathway . By accelerating the rate at which ATIII inactivates coagulation enzymes, heparin sodium salt effectively delays the coagulation of blood . This has downstream effects on the formation of blood clots, making heparin sodium salt an effective anticoagulant .

Pharmacokinetics

It is typically administered in low doses for primary prophylaxis and in high doses therapeutically to prevent recurrent thrombosis . When given in therapeutic doses, its anticoagulant effect must be monitored, and the dosage must be adjusted frequently .

Result of Action

The molecular and cellular effects of heparin sodium salt’s action primarily involve the inhibition of blood coagulation . By enhancing the antithrombin-mediated inactivation of coagulation enzymes, heparin sodium salt prevents the formation of blood clots . This makes it an effective treatment for conditions associated with thrombosis, such as pulmonary embolism and atrial fibrillation .

Action Environment

Heparin sodium salt remains active in aqueous solution for up to 2 years at 2–8 °C, provided the solutions have been filtered through a 0.2 mm membrane . Alternatively, 0.06–1% benzyl alcohol may be added to solutions to prevent bacterial growth . It is also known to be water-soluble and may spread in water systems .

Safety and Hazards

将来の方向性

特性

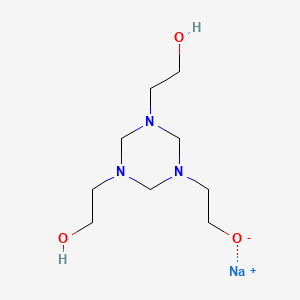

IUPAC Name |

sodium;2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N3O3.Na/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15;/h13-14H,1-9H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMTXLQWRQUKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1CCO)CC[O-])CCO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

9041-08-1 | |

| Record name | Heparin, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heparin, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Heparin, sodium salt exert its anticoagulant effect?

A1: Heparin, sodium salt binds to antithrombin III, a serine protease inhibitor, enhancing its ability to inactivate clotting factors like thrombin and Factor Xa. [, ] This interaction prevents fibrin formation and ultimately inhibits clot formation.

Q2: Beyond anticoagulation, what other biological activities are associated with Heparin, sodium salt?

A2: Heparin, sodium salt demonstrates diverse biological activities, including modulation of growth factor activity, [, ] inhibition of cell proliferation, [] and potential antiviral effects. [, ] These activities are often attributed to its interaction with various proteins beyond antithrombin III.

Q3: What is the molecular weight range of Heparin, sodium salt?

A3: Heparin, sodium salt exhibits a wide molecular weight range, typically from 3,000 to 30,000 Daltons. [] Low molecular weight heparin preparations (LMWH), with molecular weights around 4,000 to 7,000 Daltons, are often preferred for specific clinical applications. [, ]

Q4: What spectroscopic techniques are commonly employed to characterize Heparin, sodium salt?

A4: Infrared (IR) spectroscopy is frequently utilized to analyze the structure of Heparin, sodium salt. [, ] It helps identify characteristic functional groups such as sulfate and carboxyl groups, providing insights into the compound's composition and purity.

Q5: How does the ionic strength of a solution influence Heparin, sodium salt's interaction with calcium oxalate crystals?

A5: Research suggests that Heparin, sodium salt exhibits greater adsorption onto calcium oxalate crystals in solutions with lower ionic strength. [] This finding has implications for understanding the role of Heparin, sodium salt in influencing crystal growth and aggregation in biological contexts, such as in the urinary tract.

Q6: Does Heparin, sodium salt possess inherent catalytic activity?

A6: While not a catalyst in the traditional sense, Heparin, sodium salt acts as a cofactor by binding to and enhancing the activity of enzymes like antithrombin III. [] This cofactor function is crucial for its anticoagulant properties.

Q7: Have computational methods been used to study the interaction between Heparin, sodium salt and specific proteins?

A7: Yes, computational modeling, particularly molecular docking studies, has been employed to investigate the interaction between Heparin, sodium salt and proteins like WWTR1. [] Such studies provide insights into the binding affinity, key amino acid residues involved, and potential mechanisms of action.

Q8: How does the molecular weight of Heparin, sodium salt influence its biological activity?

A8: Lower molecular weight heparin preparations (LMWH) generally exhibit a longer half-life and more predictable pharmacokinetic properties compared to unfractionated Heparin, sodium salt. [, ] They also tend to have a lower risk of bleeding complications, making them preferable for certain clinical scenarios. []

Q9: What strategies have been explored to enhance the stability and delivery of Heparin, sodium salt?

A9: Researchers have investigated the incorporation of Heparin, sodium salt into various drug delivery systems, including nanoparticles [, ] and biodegradable templates. [] These approaches aim to achieve controlled release, improve stability, and enhance its therapeutic efficacy.

Q10: How is Heparin, sodium salt typically administered?

A10: Heparin, sodium salt is primarily administered intravenously or subcutaneously due to its poor oral bioavailability. [] Its administration route significantly impacts its pharmacokinetic profile and therapeutic onset.

Q11: Is resistance to Heparin, sodium salt a known clinical challenge?

A11: While true resistance to Heparin, sodium salt is rare, some patients may exhibit a reduced response, often attributed to acquired antithrombin III deficiency or increased levels of clotting factors. []

Q12: What is the most significant adverse effect associated with Heparin, sodium salt therapy?

A12: Bleeding is a major concern with Heparin, sodium salt therapy, and careful dose monitoring and patient selection are crucial to minimize this risk. []

Q13: What are the advantages of using nanoparticles for Heparin, sodium salt delivery?

A13: Nanoparticle-based delivery systems offer advantages such as enhanced stability, controlled release of Heparin, sodium salt, and the potential for targeted delivery to specific tissues. []

Q14: Are there specific biomarkers used to monitor the effectiveness of Heparin, sodium salt therapy?

A14: Clinical monitoring of Heparin, sodium salt therapy typically involves measuring the activated partial thromboplastin time (aPTT), which reflects the time it takes for blood to clot. []

Q15: How is the amount of Heparin, sodium salt bound to biomaterials typically quantified?

A15: The Toluidine Blue assay is a common method for quantifying Heparin, sodium salt bound to biomaterials. [] It relies on the metachromatic shift of Toluidine Blue upon binding to Heparin, sodium salt, allowing for spectrophotometric determination.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

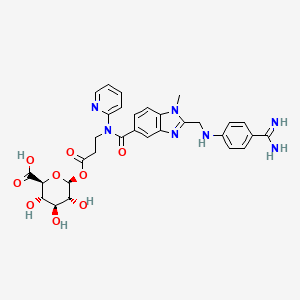

![ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601649.png)

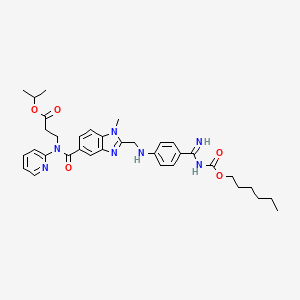

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)